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Octanedioic acid, 1-ethyl ester -

Octanedioic acid, 1-ethyl ester

Catalog Number: EVT-14144202
CAS Number:
Molecular Formula: C10H17O4-
Molecular Weight: 201.24 g/mol
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Product Introduction

Overview

Octanedioic acid, 1-ethyl ester, commonly known as ethyl octanoate, is an organic compound classified as a fatty acid ethyl ester. It is derived from the esterification of octanoic acid, a medium-chain fatty acid, with ethanol. Ethyl octanoate is notable for its role in the food and beverage industry, particularly in enhancing flavors and aromas in products such as wines and spirits. Its chemical structure can be represented by the formula C10H20O2C_{10}H_{20}O_2, indicating it consists of ten carbon atoms, twenty hydrogen atoms, and two oxygen atoms.

Source and Classification

Ethyl octanoate is primarily sourced from natural processes involving fermentation, where yeast strains synthesize it during the metabolism of fatty acids. It falls under the classification of fatty acid esters, which are formed through the reaction of fatty acids with alcohols. The compound is categorized as a volatile ester, contributing to the characteristic aromas in various food products.

Synthesis Analysis

Methods

The synthesis of ethyl octanoate can be achieved through several methods:

  1. Fermentation: Yeast species such as Saccharomyces cerevisiae produce ethyl octanoate during alcoholic fermentation when medium-chain fatty acids are present as substrates. The production rate is influenced by factors such as substrate concentration and fermentation conditions .
  2. Transesterification: This method involves the reaction of octanoic acid with ethanol in the presence of a catalyst (often a strong acid or base) to facilitate the esterification process. The reaction typically follows this equation:
    Octanoic Acid+EthanolEthyl Octanoate+Water\text{Octanoic Acid}+\text{Ethanol}\rightarrow \text{Ethyl Octanoate}+\text{Water}
  3. Biocatalysis: Recent advancements have introduced biocatalytic approaches using engineered microorganisms that express specific enzymes capable of synthesizing ethyl esters from fatty acids and alcohols .

Technical Details

The efficiency of ethyl octanoate production during fermentation is significantly affected by substrate availability, enzyme activity, and environmental conditions such as temperature and aeration . Optimization of these parameters can enhance yield and selectivity towards ethyl octanoate.

Molecular Structure Analysis

Structure

Ethyl octanoate has a linear structure characterized by a long hydrocarbon chain with an ester functional group. Its molecular structure can be represented as follows:

  • Chemical Formula: C10H20O2C_{10}H_{20}O_2
  • Molecular Weight: Approximately 172.27 g/mol
  • Structural Representation:

Data

The compound exhibits specific physical properties such as boiling point (approximately 198 °C) and melting point (around -10 °C). Its density is approximately 0.86 g/cm³ at room temperature.

Chemical Reactions Analysis

Ethyl octanoate participates in various chemical reactions typical of esters:

  1. Hydrolysis: Under acidic or basic conditions, ethyl octanoate can undergo hydrolysis to yield octanoic acid and ethanol.
    Ethyl Octanoate+WaterOctanoic Acid+Ethanol\text{Ethyl Octanoate}+\text{Water}\rightleftharpoons \text{Octanoic Acid}+\text{Ethanol}
  2. Transesterification: It can also react with other alcohols to form different esters.
  3. Oxidation: Ethyl octanoate can be oxidized to produce carboxylic acids or aldehydes depending on the reaction conditions.
Mechanism of Action

The mechanism by which ethyl octanoate exerts its effects primarily involves its role as a flavor compound. In fermentation processes, it contributes to the aroma profile of beverages by providing fruity notes that enhance sensory experiences . The production mechanism involves:

  • Formation from precursors: Ethanol and acyl-CoA derivatives derived from fatty acids undergo enzymatic reactions facilitated by yeast enzymes such as acyltransferases.
  • Diffusion into media: Once formed, ethyl octanoate diffuses out of the yeast cells into the surrounding medium, where it contributes to flavor profiles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity aroma
  • Boiling Point: ~198 °C
  • Melting Point: ~-10 °C
  • Density: ~0.86 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under normal conditions but may hydrolyze in the presence of moisture or catalysts.

Relevant analyses indicate that ethyl octanoate's volatility makes it suitable for applications requiring flavor enhancement due to its ability to evaporate and impart aroma quickly .

Applications

Ethyl octanoate finds various applications across multiple fields:

  1. Food Industry: Used extensively as a flavoring agent in beverages, particularly wines and spirits, due to its fruity aroma.
  2. Fragrance Industry: Employed in perfumes and scented products for its pleasant fragrance profile.
  3. Biotechnology: Investigated for its potential use in biosynthetic pathways for producing other valuable compounds through microbial fermentation processes .
  4. Cosmetic Products: Utilized in formulations for its emollient properties.

Properties

Product Name

Octanedioic acid, 1-ethyl ester

IUPAC Name

8-ethoxy-8-oxooctanoate

Molecular Formula

C10H17O4-

Molecular Weight

201.24 g/mol

InChI

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)/p-1

InChI Key

KCFVQEAPUOVXTH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCCCCCC(=O)[O-]

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